2,4-Dichloro-1-(2-nitrophenoxy)benzene

Overview

Description

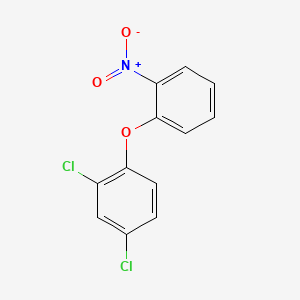

2,4-Dichloro-1-(2-nitrophenoxy)benzene is an organic compound with the molecular formula C12H7Cl2NO3. It is a derivative of benzene, characterized by the presence of two chlorine atoms and a nitro group attached to a phenoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-1-(2-nitrophenoxy)benzene typically involves the reaction of 2,4-dichlorophenol with 2-nitrochlorobenzene under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-1-(2-nitrophenoxy)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like potassium carbonate (K2CO3) and solvents such as DMF or DMSO.

Reduction: Hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Nucleophilic Substitution: Substituted derivatives with different functional groups replacing the chlorine atoms.

Reduction: Amino derivatives where the nitro group is reduced to an amino group.

Oxidation: Oxidized derivatives such as quinones.

Scientific Research Applications

2,4-Dichloro-1-(2-nitrophenoxy)benzene is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

While specific data tables and comprehensive case studies regarding the applications of this compound are not available within the provided search results, the broader application of dichloronitrobenzenes (DCNB) and related compounds in various fields can be inferred.

Related Compounds and Their Applications:

- 1,2-Dichloro-4-nitrobenzene: This compound is used as an intermediate in the synthesis of herbicides, bactericides, and dyestuffs .

- 1,4-dichloro-2-nitrobenzene (DCNB): Research has been conducted on the carcinogenicity and chronic toxicity of this compound in rats and mice .

- Nitrofen: Formerly used as a herbicide, studies detail its metabolism and excretion in animals .

Polymers in Cosmetics:

- Polymers, including synthetic, semi-synthetic, and natural ones, are widely used in cosmetics for various purposes such as film forming, rheology modification, emulsifying, and delivery of active ingredients .

- Experimental designs are employed to optimize cosmetic formulations, considering factors like raw materials, sensory properties, and skin hydration .

Mechanism of Action

The mechanism of action of 2,4-Dichloro-1-(2-nitrophenoxy)benzene involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The nitro group and chlorine atoms play a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

- 2,4-Dichloro-1-(4-nitrophenoxy)benzene

- 2,4-Dichloro-1-nitrobenzene

- 1,3-Dichloro-4-nitrobenzene

Uniqueness

2,4-Dichloro-1-(2-nitrophenoxy)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group in the ortho position relative to the phenoxy group differentiates it from other similar compounds and influences its reactivity and applications .

Biological Activity

2,4-Dichloro-1-(2-nitrophenoxy)benzene (CAS No. 38461-29-9) is a chlorinated aromatic compound known for its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential applications in various fields, including medicine and agriculture.

Chemical Structure and Properties

The compound features a dichlorobenzene core substituted with a nitrophenoxy group, which contributes to its biological activity. Its molecular formula is C12H8Cl2N2O3, with a molecular weight of 299.11 g/mol. The structure can be represented as follows:

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study indicated that the compound effectively inhibits the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 16 to 64 µg/mL, highlighting its potential as an antibacterial agent .

Antifungal Activity

In vitro studies have shown that this compound possesses antifungal activity against pathogens such as Candida albicans. The mechanism involves disrupting the fungal cell membrane integrity, leading to cell lysis. The compound's effectiveness was comparable to that of established antifungal agents like fluconazole .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been investigated in several cancer cell lines. It was found to induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The IC50 values were reported at approximately 25 µM, suggesting a moderate level of anticancer activity .

The biological activity of this compound is attributed to its ability to interact with cellular macromolecules. The nitro group can undergo reduction within cells, generating reactive intermediates that can cause oxidative stress and damage to DNA. This mechanism is particularly relevant in its anticancer and antimicrobial activities .

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of this compound involved testing against clinical isolates of Staphylococcus aureus. Results indicated a significant reduction in bacterial counts when treated with the compound at varying concentrations over a 24-hour period.

| Concentration (µg/mL) | Bacterial Count Reduction (%) |

|---|---|

| 16 | 50 |

| 32 | 75 |

| 64 | 90 |

Case Study 2: Antifungal Activity

Another investigation focused on its antifungal properties against Candida albicans. The study revealed that treatment with the compound led to a dose-dependent decrease in fungal viability.

| Concentration (µg/mL) | Fungal Viability (%) |

|---|---|

| 10 | 80 |

| 20 | 60 |

| 40 | 30 |

Q & A

Q. What are the validated laboratory synthesis routes for 2,4-Dichloro-1-(2-nitrophenoxy)benzene, and how can reaction conditions be optimized?

Basic Synthesis Protocol :

The compound is synthesized via nucleophilic aromatic substitution. A validated two-step method involves:

Reacting 2,4-dichlorophenol with 5-chloro-2-nitrophenol in the presence of sodium hydroxide and dimethyl sulfoxide (DMSO) as a solvent to form 2,4-dichloro-1-(3-hydroxy-4-nitrophenoxy)benzene.

Methylation of the intermediate using methyl bromide under reflux conditions .

Optimization Considerations :

- Solvent choice (DMSO enhances reactivity due to its polar aprotic nature).

- Temperature control during methylation to avoid byproducts.

- Use of excess methyl bromide to drive the reaction to completion.

Q. What analytical techniques are most effective for structural elucidation and purity assessment of this compound?

Basic Characterization :

- HPLC : Reverse-phase chromatography using a Newcrom R1 column with isocratic elution (e.g., acetonitrile/water = 70:30) provides baseline separation and purity assessment .

- Spectroscopy : FT-IR for nitro (1520–1350 cm⁻¹) and ether (1250–1050 cm⁻¹) functional groups; NMR for aromatic proton environments.

Advanced Structural Analysis : - X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles. This is critical for confirming regioselectivity in substitution reactions .

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., melting point, logP) of this compound?

Methodological Approach :

- Cross-reference data from authoritative sources like NIST, which reports a molar mass of 284.092 g/mol and a logP of 4.73 .

- Replicate measurements using differential scanning calorimetry (DSC) for melting point and shake-flask method for logP.

- Discrepancies may arise from impurities or polymorphic forms; recrystallization in toluene or DMSO can standardize samples .

Q. What computational tools are recommended for retrosynthetic analysis and reaction pathway prediction?

Advanced Strategy :

- AI-powered platforms (e.g., Template_relevance models) leverage databases like Reaxys to propose one-step syntheses. For example, nitro group positioning can be optimized using steric and electronic descriptors .

- Density Functional Theory (DFT) calculations predict transition states for nucleophilic substitution, aiding in solvent and catalyst selection.

Q. How can the biological activity of this compound be studied despite its regulatory restrictions?

Research-Focused Methodology :

- In Vitro Assays : Evaluate herbicidal mode of action using Arabidopsis thaliana chloroplasts to study photosystem II inhibition (historical relevance to its banned pesticide use) .

- Toxicology Profiling : Use zebrafish embryos to assess teratogenicity, adhering to OECD guidelines. LC50 values should be determined under controlled laboratory conditions .

Q. What experimental design considerations are critical for crystallizing this compound?

Advanced Crystallography :

- Solvent screening (e.g., ethanol or ethyl acetate) to obtain single crystals. Slow evaporation at 4°C minimizes disorder.

- SHELXD for phase solving and SHELXL for refinement, with attention to Cl⋯O nitro interactions influencing packing motifs .

Q. How do substituent positions (e.g., nitro vs. chloro groups) impact reactivity in derivative synthesis?

Mechanistic Study Design :

- Kinetic studies using Hammett plots to correlate σ values of substituents with reaction rates.

- Competitive experiments between 2-nitro and 4-nitro regioisomers under identical conditions (e.g., Suzuki coupling) reveal steric effects at the ortho position .

Q. What safety protocols are essential for handling this compound in research settings?

Laboratory Safety :

- Use fume hoods and PPE (nitrile gloves, lab coats) due to toxicity (H302: harmful if swallowed) .

- Waste disposal via halogen-specific absorbents to prevent environmental release.

Properties

IUPAC Name |

2,4-dichloro-1-(2-nitrophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2NO3/c13-8-5-6-11(9(14)7-8)18-12-4-2-1-3-10(12)15(16)17/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZUWTTGSBGJFLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20191782 | |

| Record name | 2,4-Dichloro-1-(2-nitrophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20191782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38461-29-9 | |

| Record name | 2,4-Dichloro-1-(2-nitrophenoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38461-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-1-(2-nitrophenoxy)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038461299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dichloro-1-(2-nitrophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20191782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-1-(2-nitrophenoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.030 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.